



# LanthaScreen® Kinase Assay for Anaplastic Lymphoma Kinase (ALK): Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Alk-IN-21 |           |
| Cat. No.:            | B12406525 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

This document provides a detailed protocol and application notes for performing a LanthaScreen® Kinase Assay to identify and characterize inhibitors of Anaplastic Lymphoma Kinase (ALK). ALK is a receptor tyrosine kinase that, when constitutively activated through genetic alterations, acts as an oncogenic driver in various cancers, including anaplastic large cell lymphoma and non-small cell lung cancer.[1][2][3] The LanthaScreen® assay is a time-resolved fluorescence resonance energy transfer (TR-FRET) based method that offers a robust and sensitive platform for high-throughput screening and inhibitor profiling.[4][5][6] This guide covers the assay principle, a detailed experimental protocol, data analysis, and expected results.

# Introduction to LanthaScreen® TR-FRET Technology

The LanthaScreen® kinase activity assay is a biochemical, homogeneous assay format based on Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[4][6] The assay principle involves a long-lifetime terbium (Tb) or europium (Eu) chelate as a FRET donor and a fluorescein-labeled substrate as the acceptor.[4][5]



In the ALK kinase assay, the ALK enzyme, a fluorescein-labeled substrate, and ATP are combined. Upon phosphorylation of the substrate by ALK, a terbium-labeled anti-phosphosubstrate antibody is added.[4][7] This antibody specifically recognizes the phosphorylated substrate, bringing the terbium donor and the fluorescein acceptor into close proximity. Excitation of the terbium chelate results in energy transfer to the fluorescein, leading to a FRET signal that is proportional to the extent of substrate phosphorylation.[4][7] The reaction is stopped using EDTA before the addition of the detection antibody.[7] The TR-FRET signal is measured as a ratio of the acceptor emission to the donor emission, which minimizes well-to-well variation and interference from library compounds.[5][8]

# Anaplastic Lymphoma Kinase (ALK) Signaling Pathway

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase belonging to the insulin receptor superfamily.[9] Under normal physiological conditions, ALK is involved in the development of the central and peripheral nervous systems.[10] However, chromosomal rearrangements, mutations, or amplifications can lead to the constitutive activation of ALK, driving oncogenesis.[1][2] Oncogenic ALK fusion proteins, such as NPM-ALK, activate several downstream signaling pathways, including the RAS-MAPK, PI3K-AKT, JAK-STAT, and PLCy pathways, which promote cell proliferation, survival, and transformation.[1][3][9]





Click to download full resolution via product page

Figure 1. Simplified ALK downstream signaling pathways.

# **Experimental Protocol**

This protocol is adapted from the Thermo Fisher Scientific LanthaScreen® kinase assay protocol for ALK and is divided into three main stages: optimization of kinase concentration, determination of ATP Km,app, and inhibitor IC50 determination.[11]

# **Materials and Reagents**



| Reagent                                           | Supplier                    | Catalog Number<br>(Example)   | Storage |
|---------------------------------------------------|-----------------------------|-------------------------------|---------|
| ALK Kinase, active                                | Thermo Fisher<br>Scientific | PV3867                        | -80°C   |
| LanthaScreen® Tb-<br>anti-pTyr (PY20)<br>Antibody | Thermo Fisher<br>Scientific | PV3552                        | 4°C     |
| Fluorescein-Poly-GT<br>Substrate                  | Thermo Fisher<br>Scientific | PV3610                        | -20°C   |
| 5X Kinase Buffer A                                | Thermo Fisher<br>Scientific | PV3189                        | 4°C     |
| ATP                                               | Any supplier                | -20°C                         |         |
| EDTA                                              | Any supplier                | RT                            |         |
| TR-FRET Dilution Buffer                           | Thermo Fisher<br>Scientific | PV3574                        | 4°C     |
| 384-well low-volume plates (black or white)       | Corning                     | 3676 (black), 3673<br>(white) | RT      |

### **Reagent Preparation**

1X Kinase Buffer: Prepare a 1X solution by diluting the 5X Kinase Buffer A stock with distilled H2O.[12] The 1X buffer consists of 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, and 1 mM EGTA.

ATP Solution: Prepare a stock solution of ATP in distilled H2O and adjust the pH to 7.0. Store in aliquots at -20°C.

EDTA Solution: Prepare a 500 mM stock solution of EDTA in distilled H2O and adjust the pH to 8.0.

Antibody Preparation: Prior to use, centrifuge the antibody tube at approximately  $10,000 \times g$  for 10 minutes to pellet any aggregates.[13][14] Aspirate the required volume from the



supernatant.

### **Assay Workflow**

The LanthaScreen® ALK kinase assay is performed in a 10  $\mu$ L final volume in a 384-well plate.





Click to download full resolution via product page

Figure 2. General workflow for the LanthaScreen® ALK kinase assay.

## Step 1: Kinase Titration (Determining EC80 at 1 mM ATP)

The goal of this step is to determine the concentration of ALK kinase required to produce an 80% change in the TR-FRET emission ratio (EC80) at a high ATP concentration (1 mM).[11]

- Prepare a serial dilution of ALK kinase in 1X Kinase Buffer.
- Add 2.5 μL of each kinase dilution to the wells of a 384-well plate.
- Prepare a 2X substrate/ATP solution containing 200 nM Fluorescein-Poly-GT and 2 mM ATP in 1X Kinase Buffer.
- Add 2.5 μL of the 2X substrate/ATP solution to each well.
- Incubate the plate for 60 minutes at room temperature.
- Prepare a 2X detection solution containing 4 nM Tb-anti-pTyr antibody and 20 mM EDTA in TR-FRET Dilution Buffer.
- Add 5 μL of the 2X detection solution to each well to stop the reaction.
- Incubate for 30-60 minutes at room temperature.
- Read the plate on a TR-FRET compatible plate reader.
- Plot the TR-FRET emission ratio against the kinase concentration and determine the EC80 value from the resulting sigmoidal dose-response curve.

#### **Step 2: ATP Titration (Determining ATP Km,app)**

Using the EC80 concentration of ALK determined in Step 1, this step aims to determine the apparent ATP Michaelis-Menten constant (Km,app).[11]

• Prepare a serial dilution of ATP in 1X Kinase Buffer.



- Add 2.5 μL of each ATP dilution to the wells of a 384-well plate.
- Prepare a 2X kinase/substrate solution containing the EC80 concentration of ALK and 200 nM Fluorescein-Poly-GT in 1X Kinase Buffer.
- Add 2.5 μL of the 2X kinase/substrate solution to each well.
- Follow steps 5-10 from the Kinase Titration protocol.
- The EC50 value from the ATP titration curve represents the ATP Km,app. A reported example for ALK is 7.5 μM.

#### **Step 3: Inhibitor IC50 Determination**

This step is performed to determine the potency of a test compound by generating a 10-point IC50 curve. The assay is run at the ATP Km,app concentration.[12]

- Prepare a serial dilution of the test inhibitor in 100% DMSO. Then, prepare an intermediate dilution in 1X Kinase Buffer.
- Add 2.5  $\mu$ L of the inhibitor dilutions to the wells of a 384-well plate.
- Prepare a 2X kinase/substrate solution containing the optimized ALK concentration (determined by a final kinase titration at ATP Km,app) and 200 nM Fluorescein-Poly-GT in 1X Kinase Buffer.
- Prepare a 2X ATP solution at 2 times the ATP Km,app.
- Add 2.5 μL of the 2X kinase/substrate solution to each well.
- Add 5  $\mu$ L of the 2X ATP solution to start the reaction.
- Follow steps 5-9 from the Kinase Titration protocol.
- Plot the TR-FRET emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve with a variable slope to determine the IC50 value.[13]



# Data Analysis and Expected Results Data Analysis

The primary data output from the plate reader will be fluorescence intensity readings at two wavelengths (e.g., 520 nm for fluorescein and 490 nm for terbium).[5] The TR-FRET ratio is calculated as follows:

TR-FRET Ratio = (Acceptor Emission at 520 nm) / (Donor Emission at 490 nm)[13]

This ratiometric measurement helps to correct for variations in liquid handling and reagent concentrations.[8] For inhibitor studies, the data is typically normalized to the controls (0% and 100% inhibition) and plotted as percent inhibition versus the logarithm of inhibitor concentration.

#### **Assay Performance Metrics**

A key metric for evaluating the quality of a high-throughput screening assay is the Z'-factor.[15] The Z'-factor is a statistical parameter that reflects the separation between the positive and negative control signals. A Z'-factor value greater than 0.5 is indicative of a robust and reliable assay suitable for screening.[8]

### **Representative Data**

The following table summarizes example concentrations and expected values for a LanthaScreen® ALK kinase assay.



| Parameter                     | Value                 | Notes                             |
|-------------------------------|-----------------------|-----------------------------------|
| Final Assay Volume            | 10 μL                 | Per well in a 384-well plate.     |
| ALK Kinase (Final)            | EC80 concentration    | Determined from kinase titration. |
| Fluorescein-Substrate (Final) | 100 nM                |                                   |
| ATP (Final)                   | Km,app (e.g., 7.5 μM) | Determined from ATP titration.    |
| Tb-Antibody (Final)           | 2 nM                  |                                   |
| EDTA (Final)                  | 10 mM                 |                                   |
| Kinase Reaction Time          | 60 minutes            | At room temperature.              |
| Detection Incubation Time     | 30-60 minutes         | At room temperature.              |
| Z'-Factor                     | > 0.5                 | For a robust assay.[8]            |

# **Troubleshooting**



| Issue                         | Possible Cause                                                                                                                | Suggested Solution                                                                                                                                                                                           |
|-------------------------------|-------------------------------------------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Low Assay Window              | - Incorrect instrument settings<br>(filters, dichroic mirrors)<br>Inactive enzyme or substrate<br>Low antibody concentration. | - Verify plate reader settings are optimized for LanthaScreen® Tb-FRET assays.[8][15]- Check the activity of the kinase and the integrity of the substrate Titrate the antibody to an optimal concentration. |
| High Well-to-Well Variability | - Inaccurate pipetting Air<br>bubbles in wells Precipitated<br>compounds.                                                     | - Use calibrated pipettes and proper technique Centrifuge the plate briefly before reading Check the solubility of test compounds in the assay buffer.                                                       |
| False Positives/Negatives     | - Fluorescent compounds<br>Light scattering from<br>precipitated compounds.                                                   | - The TR-FRET format is designed to minimize interference from compound fluorescence.[6][16]- Confirm hits with alternative assay formats.                                                                   |

#### Conclusion

The LanthaScreen® TR-FRET kinase assay provides a sensitive, reliable, and high-throughput compatible method for the measurement of ALK kinase activity and the characterization of its inhibitors. The detailed protocol and guidelines presented in this document are intended to enable researchers to successfully implement this assay in their drug discovery efforts targeting ALK-driven cancers. Careful optimization of assay parameters, particularly kinase and ATP concentrations, is crucial for obtaining high-quality, reproducible data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. Anaplastic lymphoma kinase: signalling in development and disease PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. LanthaScreen Technology Overview | Thermo Fisher Scientific US [thermofisher.com]
- 7. LanthaScreen TR-FRET Kinase Assays | Thermo Fisher Scientific KR [thermofisher.com]
- 8. LanthaScreen Kinase Assay Basic Training Module Frequently asked questions | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Frontiers | ALK signaling and target therapy in anaplastic large cell lymphoma [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. ulab360.com [ulab360.com]
- 13. LanthaScreen® Kinase Activity Assays | Thermo Fisher Scientific US [thermofisher.com]
- 14. assets.fishersci.com [assets.fishersci.com]
- 15. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific TW [thermofisher.com]
- 16. LanthaScreen Technology Overview | Thermo Fisher Scientific PL [thermofisher.com]
- To cite this document: BenchChem. [LanthaScreen® Kinase Assay for Anaplastic Lymphoma Kinase (ALK): Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12406525#how-to-perform-a-lanthascreen-kinase-assay-for-alk]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com